Dbco-peg6-dbco

Beschreibung

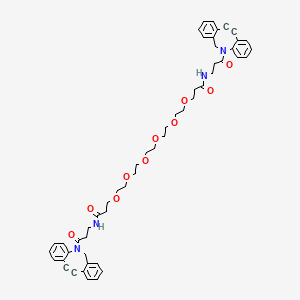

DBCO-PEG6-DBCO (Dibenzocyclooctyne-Polyethylene Glycol Hexamer-Dibenzocyclooctyne) is a bifunctional crosslinker featuring two terminal DBCO groups connected by a hexaethylene glycol (PEG6) spacer. Its molecular formula is C₅₂H₅₈N₄O₁₀ (molecular weight: 899.1 g/mol), and it is designed for copper-free click chemistry applications .

Structure and Reactivity:

- The DBCO groups react selectively with azide-functionalized molecules via strain-promoted azide-alkyne cycloaddition (SPAAC), forming stable triazole linkages without requiring cytotoxic copper catalysts .

- The PEG6 spacer enhances solubility in water and organic solvents (e.g., DMSO, DMF), reduces steric hindrance, and improves biocompatibility, making it ideal for bioconjugation in physiological environments .

- Applications: Bioconjugation of proteins, peptides, and nucleic acids . Drug delivery systems and nanomaterial synthesis . In vivo imaging and diagnostics due to its stability and low toxicity .

Eigenschaften

Molekularformel |

C52H58N4O10 |

|---|---|

Molekulargewicht |

899.0 g/mol |

IUPAC-Name |

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |

InChI |

InChI=1S/C52H58N4O10/c57-49(53-25-21-51(59)55-39-45-13-3-1-9-41(45)17-19-43-11-5-7-15-47(43)55)23-27-61-29-31-63-33-35-65-37-38-66-36-34-64-32-30-62-28-24-50(58)54-26-22-52(60)56-40-46-14-4-2-10-42(46)18-20-44-12-6-8-16-48(44)56/h1-16H,21-40H2,(H,53,57)(H,54,58) |

InChI-Schlüssel |

ZUUWARFXSSTKLT-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dbco-peg6-dbco is synthesized through a series of chemical reactions involving the attachment of DBCO groups to a PEG chain. The process typically involves the following steps:

Activation of PEG: The PEG chain is activated using a suitable reagent, such as a succinimidyl ester, to introduce reactive groups.

Attachment of DBCO Groups: The activated PEG is then reacted with DBCO groups under controlled conditions to form the final product.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The final product is purified using techniques like chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions: Dbco-peg6-dbco primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications.

Common Reagents and Conditions:

Reagents: Azide-bearing compounds or biomolecules.

Major Products: The major product formed from the reaction of this compound with azide-bearing compounds is a stable triazole linkage. This product is highly stable and can be used for various applications in chemistry and biology .

Wissenschaftliche Forschungsanwendungen

Dbco-peg6-dbco has a wide range of applications in scientific research, including:

Chemistry:

Click Chemistry: Used as a linker in click chemistry reactions to attach various functional groups to biomolecules.

Biology:

Bioconjugation: Utilized for the conjugation of proteins, peptides, and other biomolecules to enhance their stability and functionality.

Medicine:

Industry:

Wirkmechanismus

Dbco-peg6-dbco exerts its effects through strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The DBCO groups react with azide-bearing compounds to form a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for in vivo applications. The PEG spacer arm increases the solubility and biocompatibility of the compound, allowing it to be used in various biological systems .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Key Properties of DBCO-PEG6-DBCO and Related Compounds

Key Comparative Analysis

Spacer Design and Solubility :

- This compound ’s PEG6 spacer provides superior hydrophilicity and membrane permeability compared to DBCO-C6-COOH ’s hydrophobic 6-carbon chain. This makes PEG6 derivatives more suitable for in vivo applications .

- DBCO-PEG4-DBCO has a shorter PEG spacer, leading to higher steric hindrance and lower solubility than PEG6 variants .

Reactivity and Functionalization :

- DBCO-C6-COOH ’s carboxylic acid group enables direct conjugation to amines via EDC/NHS chemistry, unlike this compound, which requires azide partners .

- DBCO-PEG4-NH2 offers amine reactivity for orthogonal conjugation strategies, expanding its utility in multi-step bioconjugation .

Targeted Applications :

- DBCO-PEG6-RGD incorporates the RGD peptide for selective binding to αvβ3 integrins overexpressed in cancer cells, enabling targeted drug delivery .

- Ce6-DBCO combines DBCO’s click chemistry with chlorin e6’s photodynamic activity, allowing simultaneous imaging and therapy in cancer models .

Stability and Storage :

- This compound requires storage at -20°C to prevent degradation, whereas DBCO-C6-COOH is stable at room temperature due to its simpler structure .

Research Findings and Performance Metrics

Reaction Efficiency :

- Biological Performance: DBCO-PEG6-RGD exhibits 3-fold higher tumor accumulation in murine models compared to non-targeted this compound . Ce6-DBCO shows 50% higher singlet oxygen generation than free chlorin e6, enhancing photodynamic therapy efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.